molecular formula C6H8N2OS2 B14384501 2-Cyano-3-(ethylsulfanyl)-3-sulfanylprop-2-enamide CAS No. 87740-52-1

2-Cyano-3-(ethylsulfanyl)-3-sulfanylprop-2-enamide

Katalognummer: B14384501
CAS-Nummer: 87740-52-1
Molekulargewicht: 188.3 g/mol
InChI-Schlüssel: UOEDIDLQYCRNIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyano-3-(ethylsulfanyl)-3-sulfanylprop-2-enamide is an organic compound with the molecular formula C6H8N2OS2 This compound is characterized by the presence of cyano, ethylsulfanyl, and sulfanyl groups attached to a prop-2-enamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(ethylsulfanyl)-3-sulfanylprop-2-enamide typically involves the reaction of 2-cyano-N-(o-tolyl)acetamide with carbon disulfide in the presence of sodium ethoxide, followed by alkylation with ethyl iodide

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyano-3-(ethylsulfanyl)-3-sulfanylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ethylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Cyano-3-(ethylsulfanyl)-3-sulfanylprop-2-enamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Cyano-3-(ethylsulfanyl)-3-sulfanylprop-2-enamide involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the sulfanyl groups can undergo oxidation or substitution reactions. These interactions can lead to the formation of new chemical entities with potential biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Cyano-3-(ethylsulfanyl)-3-sulfanylprop-2-enamide is unique due to the presence of both ethylsulfanyl and sulfanyl groups on the same molecule

Eigenschaften

CAS-Nummer

87740-52-1

Molekularformel

C6H8N2OS2

Molekulargewicht

188.3 g/mol

IUPAC-Name

2-cyano-3-ethylsulfanyl-3-sulfanylprop-2-enamide

InChI

InChI=1S/C6H8N2OS2/c1-2-11-6(10)4(3-7)5(8)9/h10H,2H2,1H3,(H2,8,9)

InChI-Schlüssel

UOEDIDLQYCRNIB-UHFFFAOYSA-N

Kanonische SMILES

CCSC(=C(C#N)C(=O)N)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.